molecular formula C9H9Cl2NO3 B585369 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether CAS No. 1346604-56-5

2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether

Cat. No.: B585369
CAS No.: 1346604-56-5
M. Wt: 257.118
InChI Key: USZMRJRYGHZJID-TXVPSQRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether involves the reaction of 2,4-dichloro-5-nitrophenol with isopropyl bromide in the presence of a base and a catalyst . The reaction is typically carried out in a solvent, and the mixture is heated to a specific temperature and refluxed for several hours. After the reaction is complete, the excess isopropyl bromide and solvent are removed by distillation, and the product is purified by crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Reduction: 2,4-Dichloro-5-amino-phenyl Isopropyl-d7 Ether.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound’s interactions with proteins and other biomolecules can be studied using techniques such as NMR spectroscopy and mass spectrometry.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-nitrophenyl Isopropyl Ether: The non-deuterated version of the compound.

    2,4-Dichloro-5-nitrophenol: The precursor used in the synthesis of the ether.

    2,4-Dichloro-5-amino-phenyl Isopropyl Ether: The reduced form of the compound.

Uniqueness

2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications.

Properties

IUPAC Name

1,5-dichloro-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO3/c1-5(2)15-9-4-8(12(13)14)6(10)3-7(9)11/h3-5H,1-2H3/i1D3,2D3,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZMRJRYGHZJID-TXVPSQRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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